N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyridopyrimidine core fused with a benzamide moiety. The compound’s structure includes a 2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl group linked to a phenyl ring substituted with a 3-(trifluoromethyl)benzamide group.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-18(9-4-10-26-19)21(31)29(13)17-8-3-7-16(12-17)28-20(30)14-5-2-6-15(11-14)22(23,24)25/h2-12H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNLZZVHTBFCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure features a pyrido[2,3-d]pyrimidine core fused with a trifluoromethyl benzamide moiety. This unique combination suggests a diverse range of biological interactions.
| Component | Description |
|---|---|
| Molecular Formula | C22H18F3N4O |
| Molecular Weight | 402.4 g/mol |
| Key Functional Groups | Trifluoromethyl group, benzamide |
Pharmacological Properties
Research indicates that compounds containing the pyrido[2,3-d]pyrimidine scaffold exhibit various biological activities, particularly in the realms of oncology and infectious diseases:
-
Anticancer Activity :
- Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Studies have shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess potent anticancer properties.
- Antimicrobial Effects :
-
Neuroprotective Potential :
- The indole component often linked to neuroprotective effects suggests that this compound may also be beneficial in treating neurodegenerative disorders. Compounds with similar structures have shown promise in preclinical models for conditions such as Alzheimer’s disease .
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : As an inhibitor of DHFR, it disrupts folate metabolism, leading to impaired nucleotide synthesis and cell cycle arrest in rapidly dividing cells.
- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have shown significant binding affinity to target enzymes involved in cancer proliferation .
Case Study 1: Anticancer Efficacy
A study evaluating a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at the 3-position significantly enhanced anticancer activity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those for traditional antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Substituent Position : The positional isomer with a 4-(trifluoromethyl) group () may exhibit altered binding affinity compared to the target compound’s 3-(trifluoromethyl) group due to steric and electronic differences .
- Electron-Withdrawing vs. Conversely, the methoxy group in ’s analog may enhance metabolic stability .
- Core Modifications: Compounds with pyrimido[4,5-d]pyrimidinone cores (e.g., CAS 839706-07-9) show higher molecular weights and extended conjugation, possibly enhancing kinase selectivity .
Table 2: Functional Comparison with Kinase-Targeting Analogs
Key Findings:
- Unlike clinically approved kinase inhibitors (e.g., tivozanib), the target compound lacks documented in vivo efficacy data, highlighting a gap in current research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
